molecular formula C20H21N5O4 B2687332 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1351607-71-0

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2687332
CAS RN: 1351607-71-0
M. Wt: 395.419
InChI Key: VCEVUXUJLGEACH-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activities

The synthesis of novel carboxamide derivatives has been explored extensively, revealing their potential in antioxidant studies. For example, the creation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showcases the integration of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides side chains. These compounds exhibited moderate to significant radical scavenging activity, indicating their potential as antioxidants. This suggests that similar structures, including the one , may also possess notable antioxidant properties, warranting further investigation into their biological activities (Matloob Ahmad et al., 2012).

Anticancer Activities

The potential anticancer properties of carboxamide derivatives have been studied, with some compounds showing promising results against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their cytotoxic activity, exhibiting potent inhibitory properties. This research area suggests that carboxamide derivatives, akin to the chemical , could be valuable in developing new anticancer agents, given their efficacy in preliminary evaluations (L. Deady et al., 2003).

Antibacterial and Antifungal Activities

The exploration into the antibacterial and antifungal efficacy of pyrazoline and pyrazole derivatives has yielded compounds with significant activity against various microbial strains. This highlights the therapeutic potential of these compounds in treating infections caused by bacteria and fungi. Given the structural complexity and biological activity of these derivatives, similar compounds, including the specified chemical, may also exhibit antimicrobial properties, supporting the need for further investigation in this domain (S. Y. Hassan, 2013).

Molecular Modeling and Drug Design

Carboxamide derivatives have been subject to molecular modeling studies to explore their potential as anti-tumor agents. This involves the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, indicating a methodological approach to drug design based on the structural manipulation of carboxamide compounds. Such studies are crucial for understanding the interaction between these compounds and biological targets, potentially leading to the development of new therapeutic agents (I. Nassar et al., 2015).

properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-13-11-14(2)25(22-13)18-7-8-19(26)24(23-18)10-9-21-20(27)17-12-28-15-5-3-4-6-16(15)29-17/h3-8,11,17H,9-10,12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEVUXUJLGEACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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